molecular formula C16H20N2O2 B13864387 3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one

3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one

Cat. No.: B13864387
M. Wt: 272.34 g/mol
InChI Key: KPUXZZYTXBMOPM-UHFFFAOYSA-N
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Description

3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core structure substituted with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions. For example, the quinoline derivative can be reacted with piperidine in the presence of a suitable base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one: Lacks the methyl group at the 3-position.

    3-methyl-1H-quinolin-2-one: Lacks the piperidine moiety.

    4-(piperidin-4-ylmethoxy)-quinoline: Lacks the carbonyl group at the 2-position.

Uniqueness

3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one is unique due to the presence of both the piperidine moiety and the methyl group on the quinoline core. This combination of functional groups may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

3-methyl-4-(piperidin-4-ylmethoxy)-1H-quinolin-2-one

InChI

InChI=1S/C16H20N2O2/c1-11-15(20-10-12-6-8-17-9-7-12)13-4-2-3-5-14(13)18-16(11)19/h2-5,12,17H,6-10H2,1H3,(H,18,19)

InChI Key

KPUXZZYTXBMOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2NC1=O)OCC3CCNCC3

Origin of Product

United States

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